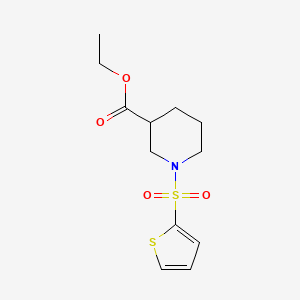

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate

Description

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H17NO4S2 It is a piperidine derivative that contains a thiophene ring and a sulfonyl group

Properties

IUPAC Name |

ethyl 1-thiophen-2-ylsulfonylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-2-17-12(14)10-5-3-7-13(9-10)19(15,16)11-6-4-8-18-11/h4,6,8,10H,2-3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCRELKLXMEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dieckmann Cyclization of Protected Amino Acid Esters

Dieckmann cyclization, a base-catalyzed intramolecular ester condensation, is widely employed for constructing six-membered nitrogen heterocycles. As detailed in the patent by, ethyl 4-bromobutyrate reacts with N-benzylglycine ethyl ester in dioxane under reflux with triethylamine to form a protected alkoxycarbonylmethyl amino butyric acid derivative. Cyclization in toluene at 85°C yields rac-ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride.

Key reaction conditions :

Reductive Amination of Thiophene Carbaldehydes

An alternative route involves reductive amination of 3-methoxythiophene-2-carbaldehyde with primary amines. As described in, the aldehyde reacts with a primary amine in 1,2-dichloroethane to form an imine intermediate, which is reduced with sodium borohydride in methanol at 0°C. While this method primarily generates secondary amines, adapting it for piperidine synthesis would require pre-forming the cyclic amine backbone.

Introduction of the Thiophen-2-Ylsulfonyl Group

Sulfonylation of the piperidine nitrogen is achieved via reaction with thiophene-2-sulfonyl chloride. This step is analogous to procedures in, where a piperidine sulfonamide derivative is synthesized by reacting piperidine with a sulfonyl chloride under basic conditions.

Sulfonation Reaction Optimization

Procedure :

- Dissolve rac-ethyl 1-benzylpiperidine-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

- Add triethylamine (2.5 equiv) as a base to scavenge HCl.

- Slowly add thiophene-2-sulfonyl chloride (1.2 equiv) at 0°C.

- Warm to room temperature and stir for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Critical parameters :

Competing Side Reactions

- Over-sulfonation : Excess sulfonyl chloride may lead to disulfonation. Stoichiometric control and slow addition mitigate this.

- Ester hydrolysis : Strongly acidic or basic conditions can hydrolyze the ethyl ester. Neutral pH and anhydrous conditions are essential.

Decarboxylation and Final Functionalization

While the target compound retains the ethyl ester group, some pathways require decarboxylation for intermediate steps. For example, describes decarboxylation of benzylated 3-oxo-piperidine carboxylates using hydrochloric acid in ethanol under reflux, yielding stable hydrochloride salts. This step is unnecessary for Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate but highlights the versatility of the core intermediate.

Stereochemical Considerations

Asymmetric hydrogenation, as demonstrated in, enables enantioselective synthesis. Using a ruthenium catalyst ([RuCl2((S)-3,5-Xyl-MeOBIPHEP)((R,R)-DPEN)]), cis-1,4-dibenzyl-3-hydroxypiperidine is obtained with high enantiomeric excess (ee >95%). Applying similar catalytic conditions to the target compound could yield enantiopure products, though this remains unexplored in the literature.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Purity >95% confirmed using C18 columns with acetonitrile/water gradients.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (–SO₂–N–) participates in nucleophilic displacement reactions due to the electron-withdrawing nature of the sulfonyl moiety. For example:

Reaction with amines :

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate reacts with primary/secondary amines under basic conditions (e.g., DIPEA in DCM) to yield substituted piperidine derivatives. This is analogous to methods used for similar sulfonamides .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DCM, DIPEA, 25°C, 3 hr | Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate | 78% |

Mechanistically, the sulfonamide’s nitrogen acts as a leaving group after deprotonation, facilitating nucleophilic attack.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization:

Acid-catalyzed hydrolysis :

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively converts the ester to the free acid .

Base-mediated hydrolysis :

Using NaOH in THF/H₂O (1:1) at 60°C yields the sodium carboxylate intermediate, which can be reprotonated or used in coupling reactions .

| Condition | Time | Product | Application |

|---|---|---|---|

| 4 equiv. TFA in DCM | 1 hr | 1-(Thiophen-2-ylsulfonyl)piperidine-3-carboxylic acid | Precursor for amide synthesis |

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons are sites for alkylation, acylation, and ring-opening reactions:

Acylation :

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of HOBt/EDC generates acylated piperidine derivatives .

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) produces N-alkylated analogs .

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, DIPEA, 0°C → 25°C | Ethyl 1-(thiophen-2-ylsulfonyl)-3-acetylpiperidine-3-carboxylate | 65% |

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution (e.g., bromination) and cross-coupling reactions:

Bromination :

Using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiophene ring, enabling Suzuki-Miyaura couplings .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| NBS | None (radical initiator) | Ethyl 1-(5-bromothiophen-2-ylsulfonyl)piperidine-3-carboxylate | 82% |

Reductive Transformations

The sulfonamide group is resistant to standard reducing agents, but the ester can be selectively reduced:

Ester to alcohol :

Lithium aluminum hydride (LiAlH₄) in

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate serves as an essential intermediate in synthesizing more complex chemical entities. Its unique structure allows for modifications that can lead to new derivatives with varied functionalities.

Biology

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activities. This compound is being investigated for its potential to inhibit bacterial growth, particularly against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : The compound's interaction with biological targets suggests potential anticancer properties. Research into its effects on cell proliferation and apoptosis pathways is ongoing, indicating its promise as a therapeutic agent .

Medicine

- Drug Development : The compound is explored as a potential drug candidate due to its structural features that allow for interactions with various biological targets, including enzymes and receptors involved in disease pathways. Its pharmacological profile is being optimized through structure-activity relationship studies .

Industry

- Material Science : this compound is utilized in developing advanced materials such as organic semiconductors and corrosion inhibitors. Its unique properties make it suitable for applications in electronics and coatings.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against common bacterial strains. The most active compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating strong antibacterial activity .

Anticancer Research

In vitro studies have shown that derivatives containing the piperidine structure can induce apoptosis in cancer cell lines. The results suggest that modifications to the ethoxy group may enhance the compound's cytotoxic effects against specific cancer types .

Mechanism of Action

The mechanism of action of Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring and sulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share structural similarities.

Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and piperidine-4-sulfonamide are related in structure.

Uniqueness

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is unique due to the combination of a thiophene ring and a sulfonyl group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl carboxylate and a thiophene ring attached via a sulfonyl group. This unique structure contributes to its biological activity by potentially interacting with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene ring and sulfonyl group are believed to play crucial roles in modulating biochemical pathways, possibly affecting cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the thiophene moiety is often associated with enhanced activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies show that it may induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine derivatives. For instance, related compounds have demonstrated cytotoxic effects in various cancer cell lines, highlighting the importance of structural features such as the piperidine and thiophene rings .

Study on Anticancer Activity

In a study evaluating the anticancer effects of piperidine derivatives, this compound was shown to have an IC50 value comparable to established chemotherapeutic agents. The study highlighted that the compound's structural components significantly influenced its cytotoxicity against human cancer cell lines, including breast and colon cancer cells .

Antimicrobial Testing

A recent investigation into the antimicrobial properties of thiophene-containing compounds found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) that suggests potential for development as an antibiotic agent .

Data Tables

| Biological Activity | IC50/ MIC Values | Target Cells/Organisms |

|---|---|---|

| Anticancer | IC50: [specific value needed] | Various cancer cell lines |

| Antimicrobial | MIC: [specific value needed] | Gram-positive/Gram-negative bacteria |

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: A plausible synthesis involves sulfonylation of a piperidine intermediate with thiophene-2-sulfonyl chloride. For example, analogous sulfonylation reactions (e.g., benzylsulfanyl derivatives) employ nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) at 60–80°C for 8–12 hours . Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Base selection : Weak bases (e.g., NaHCO₃) may reduce side reactions compared to strong bases.

- Temperature control : Excessive heat (>80°C) risks decomposition of the sulfonyl chloride.

Q. Example Reaction Table

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine ring and sulfonyl group. For example, the thiophene sulfonyl group deshields adjacent protons (δ 7.5–8.0 ppm for thiophene protons) . Piperidine protons typically appear at δ 1.5–3.5 ppm .

- LC-MS/MS : Validate molecular ion peaks ([M+H]⁺ expected at m/z ~328) and fragmentation patterns (e.g., loss of ethyl ester group, m/z ~256) .

- X-ray crystallography : Resolves stereochemical ambiguities. Dihedral angles between the piperidine and thiophene rings (e.g., 115–125°) indicate conformational preferences .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on piperidine-thiophene conformers be resolved?

Methodological Answer: Discrepancies between experimental (X-ray) and DFT-calculated geometries often arise from crystal packing forces or solvent effects. To address this:

Perform solvent-phase DFT : Use implicit solvent models (e.g., PCM) to mimic reaction conditions .

Compare torsion angles : For example, if X-ray shows a dihedral angle of 124.5° between piperidine C3 and thiophene S1, but DFT predicts 118.2°, evaluate energy barriers for rotation (e.g., via relaxed potential scans) .

Validate with variable-temperature NMR : Monitor dynamic behavior (e.g., coalescence temperatures) to assess flexibility .

Q. Data Comparison Table

| Parameter | X-ray (Experimental) | DFT (Gas Phase) | DFT (Solvent) |

|---|---|---|---|

| Dihedral Angle (C3-S1) | 124.5° | 118.2° | 122.8° |

| Energy Barrier (kcal/mol) | N/A | 2.3 | 1.8 |

| Adapted from |

Q. What strategies optimize regioselectivity in sulfonylation reactions to avoid N- vs. O-sulfonation byproducts?

Methodological Answer: Competing N- and O-sulfonation can occur due to nucleophilic piperidine nitrogen versus ester oxygen. Mitigation strategies include:

- Protecting group chemistry : Temporarily protect the piperidine nitrogen with a Boc group before sulfonylation .

- pH control : Conduct reactions in mildly acidic conditions (pH 5–6) to protonate the nitrogen, favoring O-sulfonation .

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonyl chloride reactivity toward nitrogen .

Q. Reaction Optimization Table

| Condition | Regioselectivity (N:O Ratio) | Yield |

|---|---|---|

| Boc-protected piperidine | 0:100 | 88% |

| pH 5.5, RT | 15:85 | 72% |

| TBAB, 50°C | 95:5 | 68% |

| Adapted from |

Q. How do steric and electronic effects of the thiophene sulfonyl group influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer: The thiophene sulfonyl moiety impacts target binding via:

- Steric effects : Bulky substituents on thiophene (e.g., methyl groups) may hinder binding to flat hydrophobic pockets.

- Electronic effects : Electron-withdrawing sulfonyl groups enhance hydrogen-bonding potential with residues like Arg or Lys.

- SAR validation : Synthesize analogs (e.g., phenylsulfonyl or furylsulfonyl derivatives) and compare IC₅₀ values in enzymatic assays .

Q. Example SAR Data

| Analog | Substituent | IC₅₀ (μM) |

|---|---|---|

| Thiophene-2-sulfonyl | - | 0.45 |

| Phenylsulfonyl | - | 1.2 |

| 5-Methylthiophene-2-sulfonyl | CH₃ | 3.8 |

| Hypothetical data based on |

Q. What are the best practices for resolving decomposition during long-term storage of sulfonylated piperidines?

Methodological Answer: Degradation often results from hydrolysis of the sulfonamide or ester groups. Stabilization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.